molecular formula C4H2F2S B096365 2,5-Difluorothiophene CAS No. 19259-14-4

2,5-Difluorothiophene

Cat. No.: B096365
CAS No.: 19259-14-4
M. Wt: 120.12 g/mol
InChI Key: GAWBMHHZZIEGBF-UHFFFAOYSA-N
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Description

2,5-Difluorothiophene (C₄H₂F₂S) is a fluorinated heterocyclic compound characterized by two fluorine atoms at the 2- and 5-positions of the thiophene ring. Its synthesis involves the thermal elimination of molecular fluorine from 2,2,5,5-tetrafluoro-3-thiolen, as reported in early studies . The electronegative fluorine substituents significantly alter the electronic properties of the thiophene ring, enhancing its electron-withdrawing capacity and making it valuable in materials science, particularly in organic semiconductors and polymers .

Properties

CAS No.

19259-14-4

Molecular Formula

C4H2F2S

Molecular Weight

120.12 g/mol

IUPAC Name

2,5-difluorothiophene

InChI

InChI=1S/C4H2F2S/c5-3-1-2-4(6)7-3/h1-2H

InChI Key

GAWBMHHZZIEGBF-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)F)F

Canonical SMILES

C1=C(SC(=C1)F)F

Synonyms

2,5-Difluorothiophene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Fluorination at the 2- and 5-positions introduces strong electron-withdrawing effects, which contrast with electron-donating groups (e.g., methyl) in analogs like 2,5-dimethylthiophene. Key compounds for comparison include:

Compound Molecular Formula Substituent Effects Key Applications
2,5-Difluorothiophene C₄H₂F₂S Electron-withdrawing (F) Organic semiconductors, polymers
2,5-Dimethylthiophene C₆H₈S Electron-donating (CH₃) Laboratory synthesis
3-Fluorothiophene C₄H₃FS Moderate electron-withdrawing (F) Intermediate in organic chemistry
2,5-Dihydrothiophene-1,1-dioxide C₄H₆O₂S Electron-deficient (sulfone group) Reactive intermediates

Charge Carrier Mobility in Organic Semiconductors

This compound demonstrates superior performance in donor-acceptor polymers compared to non-fluorinated analogs. For example:

  • A polymer incorporating this compound as a donor unit exhibited ambipolar charge transport with hole mobility (μₕ) = 2.23 cm²/Vs and electron mobility (μₑ) = 1.08 cm²/Vs.
  • A structurally similar non-fluorinated DPP-based polymer showed significantly lower mobilities (μₕ = 0.78 cm²/Vs; μₑ = 0.24 cm²/Vs) .

Table 1: Charge Transport Properties

Polymer Component μₕ (cm²/Vs) μₑ (cm²/Vs)
This compound-DPP 2.23 1.08
Non-fluorinated DPP 0.78 0.24

Organic Electronics

Fluorination enhances intermolecular interactions and film morphology, critical for device performance .

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